molecular formula C9H8BrClO2 B13693355 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone CAS No. 50317-56-1

1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone

Cat. No.: B13693355
CAS No.: 50317-56-1
M. Wt: 263.51 g/mol
InChI Key: NYCTUFDSHAOBMA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone is an organic compound that belongs to the class of halogenated acetophenones. This compound is characterized by the presence of a bromomethyl group at the third position, a chlorine atom at the fifth position, and a hydroxyl group at the second position on the acetophenone ring. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 5-chloro-2-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require careful control of temperature and reaction time to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Conducted under acidic or basic conditions depending on the oxidizing agent used.

    Reduction: Performed under anhydrous conditions to prevent side reactions.

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-4-chloro-2-hydroxyacetophenone
  • 3-(Bromomethyl)-5-fluoro-2-hydroxyacetophenone
  • 3-(Bromomethyl)-5-chloro-4-hydroxyacetophenone

Uniqueness

3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone is unique due to the specific positioning of the bromomethyl, chloro, and hydroxy groups on the acetophenone ring. This unique arrangement imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-[3-(bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5(12)8-3-7(11)2-6(4-10)9(8)13/h2-3,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCTUFDSHAOBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217902
Record name 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50317-56-1
Record name 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50317-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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